Bisandrographolide A

Description

Diterpenoid Dimers in Andrographis paniculata Phytochemistry

Andrographis paniculata (Burm.f.) Nees, belonging to the Acanthaceae family, is a rich source of a diverse array of phytochemicals. mdpi.com Among these, the labdane (B1241275) diterpenoids are major and characteristic constituents. nih.gov The phytochemical profile of this plant is not limited to monomeric diterpenoids; it also includes a fascinating class of compounds known as diterpenoid dimers. figshare.com These dimers are formed through the chemical linkage of two diterpenoid monomers, resulting in more complex molecular architectures.

The investigation of Andrographis paniculata has led to the isolation and structural elucidation of several diterpenoid dimers. Besides Bisandrographolide (B10772405) A, other related dimers have been identified, such as Bisandrographolide B, C, and D. More recent phytochemical studies have continued to expand this subclass of compounds with the discovery of novel dimers, including Bisandrographolide E, F, and G. figshare.comnih.gov The formation of these dimers in the plant is a testament to the complex biosynthetic pathways operating within Andrographis paniculata. The structural diversity among these dimers, which can differ in their stereochemistry and the nature of the linkage between the monomeric units, is a subject of ongoing research. figshare.com

The presence of these diterpenoid dimers is a significant aspect of the phytochemistry of Andrographis paniculata. Their discovery has added a new layer of complexity to the chemical profile of this medicinal plant and has prompted further research into their biosynthesis and potential biological activities.

**Table 1: Examples of Diterpenoid Dimers from *Andrographis paniculata***

| Compound Name | Reference |

|---|---|

| Bisandrographolide A | |

| Bisandrographolide B | |

| Bisandrographolide C | |

| Bisandrographolide D | |

| Bisandrographolide E | figshare.com |

| Bisandrographolide F | figshare.com |

| Bisandrographolide G | nih.gov |

Research Significance of this compound within Natural Product Investigations

The research significance of this compound in the field of natural product investigations is multifaceted, stemming from its unique biological activity and its utility as a pharmacological tool. A pivotal discovery that underscored the importance of this compound was its identification as a potent and selective activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. nih.govresearchgate.net

TRPV4 is an ion channel that plays a role in a variety of physiological processes. The specific activation of this channel by this compound has made it a valuable chemical probe for studying the function and regulation of TRPV4. nih.gov Unlike its monomeric counterpart, andrographolide (B1667393), which is abundant in Andrographis paniculata but does not activate TRPV4 channels, this compound exhibits a high degree of selectivity. nih.govresearchgate.net

The potent activation of TRPV4 by this compound is concentration-dependent, with an effective concentration (EC50) in the range of 790–950 nM. nih.govmedchemexpress.com This specific bioactivity has been a focal point of research, as it provides a mechanism to explore the physiological roles of TRPV4 in various cellular and organ systems.

Beyond its role as a TRPV4 activator, this compound has also been investigated for other potential pharmacological effects. Studies have suggested that it possesses anti-inflammatory and cytotoxic properties. smolecule.com Its ability to modulate inflammatory pathways and its potential effects on cancer cell lines have made it a subject of interest for further preclinical research. smolecule.com The unique dimeric structure of this compound sets it apart from other diterpenoids and is thought to be crucial for its distinct biological activities. smolecule.com

The discovery and characterization of this compound have highlighted the potential of natural products to yield highly specific molecular probes and potential leads for drug discovery. Its significance lies not only in its own biological activities but also in its capacity to facilitate a deeper understanding of important physiological targets like the TRPV4 channel.

Table 2: Key Research Findings on this compound

| Research Finding | Details | Reference |

|---|---|---|

| TRPV4 Channel Activation | Potent and selective activator of the TRPV4 ion channel. | nih.govresearchgate.net |

| EC50 for TRPV4 Activation | 790–950 nM | nih.govmedchemexpress.com |

| Anti-inflammatory Properties | Investigated for its ability to modulate inflammatory pathways. | smolecule.com |

| Cytotoxic Effects | Studied for its potential to exert cytotoxic effects on cancer cell lines. | smolecule.com |

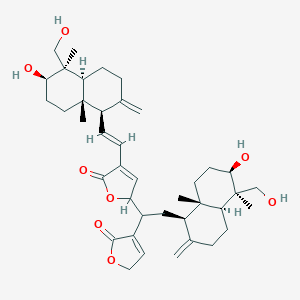

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHWOZANSOUSAY-LZBAHHAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin, Isolation, and Biosynthetic Investigations of Bisandrographolide a

Natural Occurrence and Specific Sources within Andrographis Species

Bisandrographolide (B10772405) A (BAA) is a naturally occurring labdane (B1241275) diterpenoid primarily found in the herbs of Andrographis paniculata (Burm. f.) Nees, commonly known as green chiretta or "king of bitters". smolecule.com This plant is widely distributed across Southeast Asia, including China and India, and has a long history of use in traditional Ayurvedic and Chinese medicine for various ailments. smolecule.comingentaconnect.comnih.gov While Andrographis paniculata is the most prominent source, other Andrographis species may also contain related diterpenoids.

Methodologies for Extraction and Isolation

The isolation of Bisandrographolide A from its natural sources typically involves a multi-step process combining solvent-based extraction techniques with advanced chromatographic purification protocols. smolecule.com

Initial extraction of this compound from Andrographis paniculata involves the use of various solvents. Ethanol (B145695), methanol (B129727), and acetonitrile (B52724) have been investigated for their extraction efficiency. mdpi.com Research indicates that ethanol often exhibits a relatively higher extraction efficiency for compounds like andrographolide (B1667393), neoandrographolide (B1678159), and dehydroandrographolide (B1139154), which are structurally related to this compound, compared to methanol and acetonitrile. mdpi.com Considering both safety and economic factors, ethanol is frequently preferred for large-scale extraction processes. mdpi.com

A common approach involves immersing the aerial parts of Andrographis paniculata in an organic solvent, such as 85% ethanol or a 1:1 mixture of dichloromethane (B109758) and methanol. nih.govgoogle.com The solvent phase is then collected and concentrated to yield a crude extract. google.com Optimization studies have shown that factors such as extraction time, solvent concentration, solid-to-liquid ratio, and ultrasonic frequency can significantly influence the yield of target compounds. For instance, sonication with 70% ethanol for 30 minutes has been identified as an effective condition for extracting diterpenoids from Andrographis paniculata. mdpi.com

Following solvent extraction, crude extracts contain a mixture of various compounds, necessitating further purification to isolate this compound. Chromatographic methods are crucial for this step. smolecule.com

Commonly employed chromatographic techniques include:

Silica (B1680970) gel column chromatography: This is a widely used method for initial separation, often employing a gradient elution with solvent mixtures such as ethyl acetate (B1210297) in n-hexane, followed by methanol in ethyl acetate. nih.gov

Sephadex LH-20 column chromatography: This technique is effective for separating compounds based on molecular size and is often used in conjunction with silica gel chromatography.

ODS (Octadecyl Silyl) column chromatography: This is a type of reversed-phase chromatography, often used for further purification and separation of compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and precise technique for the final purification and quantification of this compound, ensuring high purity. ingentaconnect.commdpi.comnih.govkemdikbud.go.id Various mobile phases, such as mixtures of methanol and water or ethyl acetate/hexane, are used, depending on the specific separation requirements. ingentaconnect.commdpi.comnih.gov

Recrystallization procedures may also be employed after chromatographic separation to achieve higher purity of the isolated compound. nih.govkemdikbud.go.id

Exploration of this compound Biosynthesis Pathways

The biosynthesis of diterpene lactones, including this compound, in Andrographis paniculata is a complex process. These compounds are derived from two five-carbon precursors: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govfrontiersin.org These precursors are synthesized via two primary pathways:

Mevalonic Acid (MVA) Pathway: Occurs in the cytosol and produces IPP and DMAPP from acetyl-CoA. nih.govfrontiersin.org

Methylerythritol 4-Phosphate (MEP) Pathway (Plastidial): Synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate in the plastids. nih.govfrontiersin.org

Research suggests that both the MVA and MEP pathways contribute to the biosynthesis of diterpenes in Andrographis paniculata, with evidence indicating potential "cross-talk" between plastids and the cytoplasm. frontiersin.orgcnjournals.com Genes encoding enzymes such as geranylgeranyl pyrophosphate synthase (GGPPS), copalyl diphosphate (B83284) synthase (CPS), and kaurene synthase-like (KSL) proteins are implicated in the upstream biosynthetic pathway of andrographolide and neoandrographolide, which are related diterpenoids. frontiersin.org Transcriptome analysis has identified numerous genes involved in diterpene lactone biosynthesis, with high expression levels observed in the leaves, consistent with the higher concentration of these compounds in this part of the plant. nih.govresearchgate.net Further investigation into these highly expressed genes is crucial for a complete understanding of the diterpene biosynthesis pathway in Andrographis paniculata. researchgate.net

Chemical Synthesis and Analog Development of Bisandrographolide a

Total Synthesis Approaches for Bisandrographolide (B10772405) A Scaffolds

The total synthesis of complex natural products like Bisandrographolide A, which possesses a dimeric diterpenoid structure, often involves intricate multi-step organic chemistry routes. While direct "total synthesis of this compound" is less commonly reported compared to its semi-synthesis from andrographolide (B1667393), the broader concept of constructing similar diterpenoid scaffolds is a significant area of research smolecule.com. Synthetic organic chemistry routes for this compound may involve coupling reactions between simpler diterpenoids or their derivatives to assemble the characteristic dimeric structure smolecule.com.

Research has also explored the identification and utilization of novel labdane (B1241275) diterpenoid-based scaffolds, such as 14-deoxyandrographolide, for the generation of combinatorial libraries researchgate.net. This involves linking the scaffold to a solid support and performing a series of solid-phase reactions, including acetylation, esterification, oxidation, epoxidation, and oxime ester formation, to create diverse derivatives researchgate.net. These efforts, while not always leading directly to this compound itself, contribute to the understanding of constructing and modifying complex diterpenoid frameworks that share structural similarities with the bisandrographolide scaffold researchgate.netmdpi.com.

Semisynthetic Derivatization Strategies from Andrographolide

Semisynthesis, utilizing the abundant natural product andrographolide as a starting material, is a primary strategy for obtaining this compound and its numerous analogs. Andrographolide, a labdane diterpenoid, serves as a versatile precursor due to the presence of multiple hydroxyl groups at C-3, C-14, and C-19, as well as a γ-butyrolactone ring and double bonds kemdikbud.go.idnih.govphcogrev.com. This compound itself is described as a covalent dimer of andrographolides phcogrev.com.

Key semisynthetic strategies include:

Protection and Derivatization of Hydroxyl Groups: The hydroxyl groups at C-3 and C-19 are often protected (e.g., as 3,19-isopropylidene or 3,19-benzylidene andrographolides) to allow for selective modification of the remaining C-14 hydroxyl group kemdikbud.go.id. Subsequent reactions at C-14 can involve acylation with acid anhydrides or acid chlorides to form 14-O-acyl andrographolide derivatives kemdikbud.go.id. Acetylation of andrographolide can also yield tri-O-acetyl derivatives kemdikbud.go.id.

Coupling Reactions: Coupling reactions involving the hydroxyl groups at C-3 and C-19 with aliphatic or aromatic aldehydes have been employed to synthesize analogous andrographolide structures, some of which are described as "bis-andrographolide like products" kemdikbud.go.id.

Olefin Migration: Chemical modifications can also involve the migration of the olefinic double bond. For instance, olefin migration from the C-8,17 position to the C-8,9 position has been explored, which can be a valuable modification for discovering potent antiviral agents mdpi.com.

Formation of Bis-andrographolide Ether: A novel bis-andrographolide ether has been synthesized from Andrographis paniculata, and its anti-HIV activity evaluated mdpi.combuu.ac.thresearchgate.netresearchgate.net.

These semisynthetic approaches allow for the systematic modification of the andrographolide scaffold, leading to a diverse array of derivatives with altered chemical and biological properties.

Rational Design and Synthesis of Novel this compound Analogs for Enhanced Biological Activity

Rational design and synthesis of this compound analogs are driven by the aim to enhance specific biological activities, often guided by structure-activity relationship (SAR) studies and computational modeling.

Structure-Activity Relationship (SAR) Insights: SAR studies have revealed critical structural features of andrographolide and its derivatives that are essential for their biological activities. For instance, an intact α-alkylidene γ-butyrolactone moiety, the C-12(13) double bond, the C-14 hydroxyl or its ester moiety, and the C-8(17) double bond or epoxy moiety are reported to be important for cytotoxic activities kemdikbud.go.idnih.gov. Modifications at the C-3, C-14, and C-19 positions significantly influence activity kemdikbud.go.idnih.gov. For example, the presence of substituents protecting the hydroxyl groups at both C-3 and C-19 of andrographolide, or the substitution of acyl functionality at C-14, can enhance cytotoxic activity kemdikbud.go.id. The free hydroxyl group at C-3 of the lactone ring has been linked to increased antiviral activity mdpi.com.

Rational Design Strategies and Enhanced Activities:

Targeting Specific Receptors: this compound is known to specifically activate Transient Receptor Potential Vanilloid 4 (TRPV4) channels smolecule.comphcogrev.comdntb.gov.uanih.gov. This activation is crucial for various physiological processes, including inflammation and immune function, and contributes to the anti-inflammatory and vasodilatory effects observed with Andrographis paniculata extracts smolecule.com. Rational design efforts can focus on synthesizing analogs that modulate TRPV4 activity with improved potency or selectivity biorxiv.org.

Enhancing Cytotoxicity: Analogs synthesized by coupling reactions of the C-3 and C-19 hydroxyl groups with aliphatic or aromatic aldehydes have shown higher cytotoxic activity than uncoupled derivatives kemdikbud.go.id. Introducing an aniline (B41778) group to certain andrographolide analogs has also markedly increased their cytotoxic activity buu.ac.th.

Improving Antiviral Efficacy: Novel andrographolide derivatives have been rationally designed and synthesized as potential antiviral inhibitors against various viruses, including Human Enterovirus A71 (EV-A71) and SARS-CoV-2 mdpi.comfrontiersin.orgnih.govmdpi.com. For example, olefinic transformation from the 8,17-olefin to the 8,9-olefin has been identified as a valuable modification to discover more potent antivirals based on the andrographolide scaffold mdpi.com. Structure-based drug design approaches have been utilized to develop andrographolide analogs as SARS-CoV-2 Mpro inhibitors, incorporating specific pharmacophores to enhance binding affinity nih.gov.

Computational Approaches: Computational methodologies, such as molecular docking, ADMET profiling, and molecular dynamics simulations, play a significant role in the rational design process, allowing for the prediction of binding affinities and interactions with target proteins nih.govijmps.orgacs.orgresearchgate.net. These in silico studies help in identifying promising lead compounds and guiding further synthetic modifications nih.govijmps.orgacs.orgresearchgate.net.

The ongoing research in rational design and synthesis of this compound analogs continues to explore new chemical modifications to optimize their therapeutic potential across a spectrum of biological activities.

Table 1: Key Semisynthetic Derivatization Strategies and Their Impact

| Derivatization Strategy | Position(s) of Modification | Observed Impact on Activity | Relevant Biological Activity |

| Protection and Acylation | C-14, C-3, C-19 | Enhanced cytotoxic activity | Anticancer |

| Coupling with Aliphatic/Aromatic Aldehydes | C-3, C-19 | Increased cytotoxicity (Bis-andrographolide like products) | Anticancer |

| Introduction of Aniline Group | C-19 | Markedly increased cytotoxic activity | Anticancer |

| Olefin Migration (8,17- to 8,9-olefin) | C-8, C-9, C-17 | Valuable for discovering potent antivirals | Antiviral |

| Formation of Bis-andrographolide Ether | Dimeric linkage | Potential anti-HIV activity | Antiviral (HIV) |

| Dithiocarbamate and 2,4,5-trifluorobenzene moieties | C-12 | Enhanced binding affinity and inhibitory activity (SARS-CoV-2 Mpro) | Antiviral (SARS-CoV-2) |

Advanced Analytical Characterization and Quantification of Bisandrographolide a

Chromatographic Techniques for Purity and Content Assessment

Chromatography is fundamental to the analysis of Bisandrographolide (B10772405) A, enabling its separation from a complex matrix of related diterpenoids and other phytochemicals present in Andrographis paniculata extracts. High-resolution techniques are essential for ensuring the purity of isolated standards and for accurately quantifying the compound in various samples.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of complex mixtures, providing higher resolution, increased sensitivity, and faster analysis times. These methods are particularly well-suited for the analysis of diterpenoids from A. paniculata. While a specific validated UPLC method solely for Bisandrographolide A is not extensively documented in publicly available literature, methodologies developed for the simultaneous determination of major diterpenoids in A. paniculata can be adapted. These methods typically utilize sub-2 µm particle columns, which operate at higher pressures to achieve enhanced separation efficiency.

A UPLC system coupled with a Photodiode Array (PDA) detector is commonly used, allowing for the spectral confirmation of the separated peaks. The selection of a C18 reversed-phase column is standard, offering the necessary hydrophobicity to resolve the various diterpenoids.

Table 1: Representative UPLC-PDA Method Parameters for Diterpenoid Analysis

| Parameter | Condition |

|---|---|

| Instrument | Waters ACQUITY UPLC System |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (often with 0.1% formic acid) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 200-400 nm (PDA) |

| Injection Volume | 2 µL |

High-Performance Liquid Chromatography (HPLC) remains a robust and widely used technique for the isolation and quantification of this compound. Semi-preparative HPLC is often employed for the initial isolation of the compound from crude extracts, while analytical HPLC is used for purity assessment and quantification.

Similar to UPLC, reversed-phase chromatography with a C18 column is the most common approach. An isocratic or gradient elution with a mobile phase consisting of methanol (B129727) or acetonitrile and water is typically used to achieve separation. The use of a PDA detector allows for the monitoring of multiple wavelengths, which is useful for identifying co-eluting impurities.

Table 2: Typical HPLC Method Parameters for the Analysis of Diterpenoids

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1100 or similar |

| Column | Discovery HS-C18 (250 x 10 mm, 5 µm) (Semi-preparative) |

| Mobile Phase | Acetonitrile-water gradient |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | UV/PDA at ~225 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically required.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1D NMR experiments such as ¹H and ¹³C NMR are used to identify the types and numbers of protons and carbons, while 2D NMR experiments (e.g., COSY, HMQC, HMBC, NOESY) are used to establish connectivity and stereochemistry. In a study, the ¹H chemical shifts of the isolated this compound were found to be identical to literature values, confirming its structure. researchgate.net

Mass Spectrometry (MS), particularly when coupled with a chromatographic system (LC-MS), is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule, which can provide further structural information and aid in the identification of the compound in complex mixtures.

Table 3: Key Spectroscopic Data for this compound

| Technique | Observed Data |

|---|---|

| ¹H NMR (500 MHz, CD₃OD) | Chemical shifts identical to literature values for this compound. researchgate.net |

| 2D NMR | dqfCOSY, ¹H-¹³C HMQC, ¹H-¹³C HMBC, and NOESY used for full structural assignment. researchgate.net |

Analytical Method Validation Parameters for this compound Research

For any quantitative analytical method to be considered reliable and accurate, it must be properly validated. While comprehensive validation data specifically for this compound is not widely published, the validation parameters for analytical methods of related diterpenoids from A. paniculata serve as a benchmark. The validation is typically performed in accordance with the International Council for Harmonisation (ICH) guidelines.

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 4: Representative Analytical Method Validation Parameters for Diterpenoid Quantification

| Parameter | Typical Acceptance Criteria/Value |

|---|---|

| Linearity (r²) | > 0.999 chromatographyonline.com |

| Intra-day Precision (%RSD) | < 3.3% nih.gov |

| Inter-day Precision (%RSD) | < 4.2% nih.gov |

| Accuracy (Recovery) | 96.7% to 104.5% nih.gov |

| LOD | 0.02 - 0.06 µg/mL nih.gov |

| LOQ | 0.06 - 0.2 µg/mL nih.gov |

Molecular Mechanisms of Action of Bisandrographolide a

Activation of Transient Receptor Potential Vanilloid 4 (TRPV4) Channels

Bisandrographolide (B10772405) A has been identified as a potent activator of Transient Receptor Potential Vanilloid 4 (TRPV4) channels researchgate.netmedchemexpress.comnih.govmedchemexpress.eubasicmedicalkey.commdpi.comcnjournals.com. TRPV4 is a non-selective cation channel involved in various physiological processes, including osmosensation, mechanosensation, and thermoregulation mdpi.comnih.gov.

Studies have characterized the activation potency of Bisandrographolide A on TRPV4 channels. It activates TRPV4 channels with an EC50 value ranging from 790 to 950 nM researchgate.netmedchemexpress.comnih.govmedchemexpress.eubasicmedicalkey.com. Another reported pEC50 value for this compound on mouse TRPV4 is 6.0, corresponding to an EC50 of 1 µM guidetopharmacology.org. This indicates a sub-micromolar to low-micromolar potency for TRPV4 activation.

Table 1: TRPV4 Activation Potency of this compound

| Compound | Target | EC50 (nM) | pEC50 | Reference |

| This compound | TRPV4 | 790-950 | - | researchgate.netmedchemexpress.comnih.govmedchemexpress.eubasicmedicalkey.com |

| This compound | TRPV4 | 1000 | 6.0 | guidetopharmacology.org |

The activation of TRPV4 channels by this compound leads to an increase in intracellular calcium levels mdpi.comphcogrev.com. TRPV4 channels are known to be non-selective, calcium-permeable transmembrane channels phcogrev.com. This influx of calcium ions is a critical event that initiates various downstream cellular responses and signaling pathways.

Experimental evidence suggests that this compound activates TRPV4 channels in a membrane-delimited manner researchgate.netnih.govcnjournals.com. This characteristic was demonstrated through experiments using cell-free outside-out patches from HEK293T cells that overexpressed TRPV4 cDNA, where BAA was able to activate TRPV4 currents directly researchgate.netnih.govcnjournals.com. This indicates that the compound interacts directly with the channel or closely associated membrane components, rather than requiring soluble intracellular mediators.

This compound exhibits a notable specificity for TRPV4 channels. Studies have shown that it does not activate or block the activation of other related transient receptor potential subtypes, including TRPV1, TRPV2, or TRPV3 channels researchgate.netnih.govbasicmedicalkey.com. This selectivity highlights its potential as a specific probe for studying TRPV4-mediated physiological processes.

Modulatory Effects on CD81 Protein Function and Related Cellular Signaling

Beyond its interaction with TRPV4, this compound has also been shown to modulate the function of the CD81 protein medchemexpress.commedchemexpress.eulabnet.es. CD81 is a member of the tetraspanin family of proteins, involved in various cellular processes including cell adhesion, motility, and signaling explorationpub.com. Research indicates that this compound can bind to CD81 and suppress its function medchemexpress.commedchemexpress.eulabnet.es. The binding of this compound to CD81 has been elucidated through techniques such as microscale thermophoresis . This interaction has been shown to suppress the motility of certain cancer cells, such as EC109 cells, and to downregulate both CD81 protein and mRNA expressions .

Interplay with Intracellular Signaling Cascades

The activation of TRPV4 channels by this compound initiates several intracellular signaling cascades. Specifically, TRPV4 channel activation can induce apoptosis through the activation of Mitogen-Activated Protein Kinase (MAPK) pathways and the downregulation of Phosphatidylinositol 3-kinase (PI3K) signaling pathways phcogrev.com. Therefore, the cytotoxicity observed with bisandrographolide may be attributed to the activation of MAPK pathways phcogrev.com. Furthermore, molecular docking studies suggest that this compound can interact with the active pocket of receptor protein TNF-α (Tumor Necrosis Factor-alpha), a key pro-inflammatory cytokine researchgate.net. This direct interaction with TNF-α suggests a potential role in modulating inflammatory signaling pathways.

Preclinical Pharmacological Activities of Bisandrographolide a

Immunomodulatory Properties

Bisandrographolide (B10772405) A, a diterpenoid lactone derived from the plant Andrographis paniculata, demonstrates multifaceted immunomodulatory effects. biosynth.comcymitquimica.com These properties are central to its potential therapeutic applications in a range of disorders, including autoimmune diseases. biosynth.comcymitquimica.com

Modulation of Immune Cell Responses

Bisandrographolide A has been shown to influence the activity of various immune cells. Research indicates its ability to modulate immune responses, which is a key aspect of its pharmacological profile. biosynth.combiosynth.com It has been noted for its immunostimulant properties, suggesting it can enhance the body's immune defenses. medchemexpress.com Studies on andrographolide (B1667393), a related compound from the same plant, have shown enhancement of human peripheral blood lymphocyte proliferation and the expression of immune activation markers. nih.gov Specifically, andrographolide has been found to increase the proliferation of lymphocytes and the production of Interleukin-2 (IL-2) in phytohemagglutinin-stimulated human peripheral blood lymphocytes. nih.gov Furthermore, andrographolide has been observed to enhance natural killer cell activity in tumor-bearing mice. ipb.ac.id

Influence on Cytokine and Chemokine Production

A critical aspect of this compound's immunomodulatory activity is its influence on the production of cytokines and chemokines, which are small proteins crucial for cell signaling in the immune system. thermofisher.com this compound has been shown to inhibit the production of pro-inflammatory cytokines. smolecule.com This is a key mechanism behind its anti-inflammatory and immunomodulatory effects. biosynth.com Research on the related compound andrographolide has demonstrated the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and macrophage inflammatory protein-2. phcogrev.com Studies have also shown that andrographolide can reduce the production of TNF-α and granulocyte-macrophage colony-stimulating factor (GM-CSF) from lipopolysaccharide (LPS)-induced mouse peritoneal macrophages. nih.gov

Table 1: Effect of Andrographolide on Cytokine Release from LPS-Stimulated Macrophages nih.gov

| Cytokine | IC50 (µM) | Maximal Inhibition (at 50 µM) |

| TNF-α | 0.6 | 77% |

| GM-CSF | 3.3 | 94% |

Investigations into Macrophage Activity and Phagocytosis

Research has explored the effects of compounds from Andrographis paniculata on macrophage activity. Macrophages are essential immune cells involved in phagocytosis, the process of engulfing and digesting cellular debris and pathogens. Studies on andrographolide have shown that it can modulate macrophage activation and polarization. mdpi.com Specifically, it has been observed to regulate both classical and alternative activation of macrophages. ipb.ac.id While direct studies on this compound's effect on phagocytosis are limited, the activation of Transient Receptor Potential Vanilloid 4 (TRPV4) channels, which this compound is known to activate, has been linked to increased macrophage phagocytosis. researchgate.netfrontiersin.org

Anti-inflammatory Investigations

The anti-inflammatory properties of this compound are a significant area of research, with studies focusing on its mechanisms of action and its efficacy in various models of inflammation. biosynth.commedchemexpress.comsmolecule.com

Mechanisms of Inflammatory Mediator Inhibition

This compound exerts its anti-inflammatory effects by inhibiting key inflammatory mediators. smolecule.com It has been found to suppress the production of pro-inflammatory cytokines, which play a critical role in the inflammatory cascade. biosynth.com The mechanism often involves the inhibition of pro-inflammatory transcription factors. biosynth.com Research on the related compound andrographolide indicates that its anti-inflammatory effects are largely due to the inhibition of the nuclear factor kappa B (NF-κB) transcription factor. phcogrev.comfrontiersin.org This inhibition, in turn, suppresses the expression of various target genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). phcogrev.com Furthermore, andrographolide has been shown to reduce the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2) in macrophages. apoverlag.at

In vitro and in vivo Models of Inflammation

The anti-inflammatory potential of this compound and related compounds has been evaluated in both laboratory (in vitro) and living organism (in vivo) models. In vitro, andrographolide has been shown to inhibit the release of inflammatory cytokines from lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages. nih.gov In vivo studies using a mouse model of allergic lung inflammation demonstrated that andrographolide significantly inhibited the increase in bronchoalveolar fluid levels of TNF-α and GM-CSF. nih.gov This treatment also almost completely prevented the accumulation of lymphocytes and eosinophils in the lungs. nih.gov These findings suggest that this compound and its parent compounds are effective in both non-specific and antigen-dependent inflammation models. nih.gov

Antineoplastic Research

This compound has been the subject of research for its potential anticancer effects, specifically its ability to inhibit the growth of cancer cells and induce programmed cell death.

Induction of Cell Growth Inhibition and Apoptosis in Cancer Cell Lines

Research has shown that this compound can inhibit the proliferation of various cancer cell lines. Studies have demonstrated its cytotoxic effects against several types of cancer cells, including those of the lung and colon. The primary mechanism behind this cytotoxicity is the induction of apoptosis, or programmed cell death. This process is triggered through the activation of multiple signaling pathways within the cancer cells.

One of the key mechanisms identified is the activation of the TRPV4 channel, a nonselective calcium-permeable transmembrane channel. Activation of this channel can lead to apoptosis by engaging the MAPK signaling pathway and downregulating the phosphatidylinositol 3-kinase (PI3K) signaling pathway. phcogrev.com Furthermore, this compound has been observed to induce apoptosis in human leukemia cells (MT2). phcogrev.com

The pro-apoptotic effects of compounds from Andrographis paniculata are also linked to the modulation of the Bcl-2 family of proteins. This includes increasing the expression of pro-apoptotic members like Bax and decreasing the levels of anti-apoptotic members such as Bcl-2. mdpi.com This shift in the balance of Bcl-2 family proteins is a critical step in initiating the intrinsic pathway of apoptosis.

Interactive Table: Effect of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Effect |

|---|---|---|

| HeLa | Cervical Cancer | Cell cycle arrest |

| HCT116 | Colon Cancer | Inhibition of proliferation |

| Lung Cancer Cells | Lung Cancer | Reduced viability, apoptosis via NF-κB signaling |

Investigations into Cell Cycle Modulation

In addition to inducing apoptosis, this compound and related compounds from Andrographis paniculata have been found to modulate the cell cycle in cancer cells. The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle is a key strategy in cancer therapy.

Studies have shown that compounds from this plant can arrest the cell cycle at different phases, thereby preventing cancer cells from dividing and proliferating. For instance, andrographolide, a related compound, has been shown to induce cell cycle arrest at the G0/G1 phase in various cancer cells. nih.gov Some studies also report cell cycle arrest at the G2/M phase. mdpi.com This arrest is often associated with an increase in the expression of cell-cycle inhibitors. apoverlag.at In human colorectal carcinoma LoVo cells, andrographolide has been specifically reported to inhibit cell-cycle progression. mdpi.com

Antiviral Research

This compound has also been investigated for its potential antiviral activities against a variety of viruses.

Inhibition of Viral Proteases (e.g., Zika Virus NS2B-NS3 Protease)

A significant area of antiviral research for this compound has been its ability to inhibit viral proteases, which are essential enzymes for viral replication. Computational docking studies have identified this compound as a potent inhibitor of the Zika virus (ZIKV) NS2B-NS3 protease. nih.gov This protease is a crucial target for developing antiviral drugs against ZIKV. nih.govacs.org

In silico analyses have shown that this compound exhibits a strong binding affinity to the active site of the ZIKV NS2B-NS3 protease. nih.gov This interaction is predicted to be stronger than that of other related compounds like andrographolide and andrographiside. nih.gov The binding is characterized by the formation of stable hydrogen bonds with key amino acid residues in the protease's active site, including His51, Asp75, and Ser135. nih.govnih.gov This stable binding is believed to be the basis for its inhibitory effect on the protease's function, which is critical for the processing of the viral polyprotein and subsequent viral replication.

Interactive Table: Binding Affinities of Compounds against ZIKV NS2B-NS3 Protease

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -11.7 nih.gov |

| Andrographolide | -10.2 nih.gov |

Modulation of Host Antiviral Responses

This compound and other compounds from Andrographis paniculata may also exert their antiviral effects by modulating the host's immune response. A robust host antiviral response is crucial for controlling and clearing viral infections.

Research suggests that these compounds can enhance the host's innate immunity. mdpi.com For example, they have been shown to increase the production of certain cytokines in macrophages, which can promote antiviral activity. Furthermore, andrographolide has been reported to modulate the RIG-I signaling pathway, which is typically activated by RNA viruses, in human bronchial epithelial cells. cjnmcpu.com By influencing these host pathways, this compound may help the body mount a more effective defense against viral invaders.

Investigations into Anti-HIV Activity

The potential anti-HIV activity of this compound and its derivatives has also been a subject of investigation. tjnpr.orgfortunejournals.comnih.gov A new bis-andrographolide ether, derived from Andrographis paniculata, has been evaluated for its anti-HIV activity. apoverlag.attjnpr.orgmdpi.combiorxiv.org

Studies have explored the effects of these compounds on different aspects of the HIV life cycle. While specific details on the mechanism of action of this compound against HIV are still emerging, research on related compounds from the same plant provides some insights. For instance, dehydroandrographolide (B1139154) succinic acid monoester has been shown to inhibit HIV. herbmedpharmacol.com Furthermore, andrographolide has been found to potentially inhibit HIV-induced cell cycle dysregulation, which may contribute to an enhancement of CD4+ T lymphocyte levels in HIV-1 infected individuals. herbmedpharmacol.com

Preclinical Studies on Cardiovascular and Metabolic Systems

This compound has been identified as a compound with antihypertensive properties. medchemexpress.com

Vasorelaxant Effects and Potential Antihypertensive Mechanisms

While direct studies on the vasorelaxant effects of this compound are limited, research on the extracts of Andrographis paniculata, from which this compound is derived, provides some insights. An ethanolic extract of Andrographis paniculata demonstrated potent antihypertensive activity in phenylephrine-induced hypertensive rats. impactfactor.org The extract was found to decrease systolic and diastolic blood pressure in a dose-dependent manner. impactfactor.org

The proposed mechanisms for the antihypertensive effects of compounds from Andrographis paniculata are multifaceted. One of the active compounds, 14-deoxy-11,12-didehydroandrographolide (B31429), is suggested to exert its effect through β-adrenergic receptor blockade and angiotensin-converting enzyme (ACE) inhibition. impactfactor.orgresearchgate.net Furthermore, this vasodilation may also be attributed to the release of nitric oxide (NO) from endothelial cells, which stimulates the NO-cGMP pathway, leading to vasorelaxation. impactfactor.orgresearchgate.netmdpi.com Flavonoids present in the extract are also thought to contribute to this effect by inducing NO production in smooth muscle. impactfactor.org Some compounds from the plant have also been reported to decrease cardiac perfusion pressure, suggesting a direct action on the heart. impactfactor.org

It is important to note that while these studies provide a basis for the potential cardiovascular effects of constituents from Andrographis paniculata, further research is required to specifically elucidate the vasorelaxant and antihypertensive mechanisms of this compound itself.

Modulation of Lipid Metabolism

Recent research has begun to explore the role of compounds from Andrographis paniculata in lipid metabolism. Andrographolide (AG), a major component of the plant, has shown anti-lipidic properties. nih.gov Studies have indicated that AG can inhibit lipogenic gene expression and the formation of macrophage foam cells, which are key events in the development of atherosclerosis. nih.gov

Lipidomic analysis has become a valuable tool in understanding how various compounds affect lipid profiles. nih.gov In the context of metabolic disorders, the modulation of lipid metabolism is a key therapeutic target. frontiersin.orgfrontiersin.org For instance, studies on other natural compounds have shown that they can alter the metabolism of various lipid classes, including lysophosphatidylcholines, phosphatidylcholines, and sphingomyelins. nih.gov While direct evidence for this compound is still emerging, the known activities of related compounds from the same plant suggest a potential role in modulating lipid metabolism. nih.gov Further lipidomic studies on this compound are needed to clarify its specific effects on lipid profiles and related metabolic pathways. utupub.fi

Anti-atherosclerotic Investigations

Atherosclerosis is a complex disease characterized by the buildup of plaques in arteries, which involves inflammation and lipid accumulation. nih.gov Several compounds from Andrographis paniculata have been investigated for their anti-atherosclerotic potential. frontiersin.orgresearchgate.net Andrographolide, for example, has demonstrated anti-inflammatory and cardiovascular protective effects. nih.gov It is believed to improve reverse cholesterol transport (RCT) through the NF-κB/CEBPB/PPARG signaling pathway, which helps in removing cholesterol from peripheral tissues. nih.gov

Other diterpenoids from Andrographis paniculata, such as 14-deoxy-11,12-didehydroandrographolide and 14-deoxyandrographolide, also possess anti-atherosclerotic activities. researchgate.net Additionally, several flavonoids from the plant, including 7-O-methylwogonin, apigenin, onysilin, and 3,4-dicaffeoylquinic acid, have been identified as having anti-atherosclerotic properties. researchgate.net Although direct studies on this compound's role in atherosclerosis are not extensively documented, its classification as an immunostimulant and its origin from a plant with known anti-atherosclerotic constituents suggest it may have similar therapeutic potential. medchemexpress.com

Modulation of Diabetic-Related Phenotypes in Experimental Models

Research has indicated that compounds from Andrographis paniculata can modulate various diabetic-related phenotypes. Andrographolide and its derivatives have been shown to have anti-diabetic effects in experimental animal models. frontiersin.org One of the key mechanisms in diabetic complications is the polyol pathway, where aldose reductase converts glucose to sorbitol. frontiersin.org An accumulation of sorbitol is linked to diabetic complications like nephropathy, retinopathy, and cataracts. frontiersin.org

Studies on Andrographolide have shown its potential in mitigating diabetic nephropathy by reducing markers of apoptosis and fibrosis in mesangial cells cultured in high glucose. frontiersin.org It has also been found to ameliorate diabetic retinopathy by reducing retinal angiogenesis and inflammation. frontiersin.org In streptozotocin-induced diabetic rats, Andrographolide treatment was found to reduce acetylcholinesterase and lipid peroxidation while increasing antioxidant enzyme activities in brain tissues. frontiersin.org Furthermore, Andrographolide has been shown to improve renal function, reduce proteinuria, and attenuate oxidative stress in diabetic nephropathy models. biomolther.orgnih.gov While these findings focus on Andrographolide, they highlight the potential of diterpenoids from Andrographis paniculata, including this compound, to modulate diabetic-related complications.

Neuropharmacological Implications and Neuroprotection Research

This compound has been identified as an activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This channel is part of the larger TRP family of ion channels that are involved in various sensory processes. nih.gov The activation of TRPV4 by this compound suggests its potential involvement in neurological pathways.

While direct neuroprotective studies on this compound are limited, research on the parent compound, Andrographolide, provides significant insights. Andrographolide has demonstrated neuroprotective effects in various models of neurological diseases by exhibiting anti-apoptotic, antioxidant, and anti-inflammatory properties. frontiersin.org It has been shown to reduce brain infarct volume in models of cerebral ischemia and attenuate neuronal apoptosis and oxidative stress. researchgate.net In models of Alzheimer's disease, Andrographolide reduces Aβ aggregation and suppresses neuroinflammatory responses. researchgate.net It has also shown potential in models of Parkinson's disease, multiple sclerosis, and cognitive impairment. researchgate.net Furthermore, Andrographolide has been found to inhibit chronic stress-induced abnormalities, suggesting a potential therapeutic role in psychiatric disorders like anxiety and depression. researchgate.net Given that this compound shares a common origin and structural class with Andrographolide, it is plausible that it may also possess neuropharmacological and neuroprotective properties, warranting further investigation.

Other Investigated Biological Activities (e.g., inhibition of temperature increase in animal models)

Animal studies have indicated that this compound can inhibit or delay the increase in body temperature caused by hemolytic streptococcus, suggesting antipyretic properties. This effect is consistent with the traditional use of Andrographis paniculata as an antipyretic agent. rroij.com Research on derivatives of Andrographolide has also shown significant effects in reducing rectal temperature in fever models induced by baker's yeast. ozen.eco The mechanism for this antipyretic action may be related to the inhibition of NF-kB, which in turn reduces the expression of pro-inflammatory proteins like cyclooxygenase-2 (COX-2). ozen.eco COX-2 is involved in pathological processes such as inflammation and the regulation of hypothalamic temperature control. ozen.eco The ability to non-invasively monitor body surface temperature changes in animal models using techniques like infrared thermography can aid in such investigations. frontiersin.org

Structure Activity Relationship Sar of Bisandrographolide a and Its Derivatives

Influence of Dimeric Structure on Receptor Interaction and Biological Activity

The defining structural feature of Bisandrographolide (B10772405) A is its dimeric nature, formed through the oxidative dimerization of its monomeric precursor, Andrographolide (B1667393). This dimerization creates a unique molecular shape that distinguishes it from other diterpenoids and is fundamental to its biological activity. The unique dimeric structure facilitates specific interactions with biological receptors, which can lead to enhanced or entirely different activities compared to its monomeric counterparts. smolecule.com

A prime example of this structure-dependent activity is the interaction of Bisandrographolide A with Transient Receptor Potential Vanilloid 4 (TRPV4) channels. smolecule.comphcogrev.com TRPV4 channels are non-selective, calcium-permeable ion channels involved in various physiological processes. phcogrev.comresearchgate.net Research has demonstrated that this compound is a potent activator of TRPV4 channels. smolecule.comresearchgate.net This activation is believed to be a key mechanism behind some of the compound's observed anti-inflammatory and vasodilatory effects. smolecule.com Studies using purified this compound confirmed its ability to activate TRPV4 channels with an EC₅₀ in the range of 790–950 nM. researchgate.net This interaction appears to be highly specific, as the compound did not activate or block other related channels like TRPV1, TRPV2, or TRPV3. researchgate.net The activation of TRPV4 by this compound can occur in a membrane-delimited manner, suggesting a direct interaction with the channel protein. researchgate.net This specific receptor interaction highlights how the dimeric arrangement is crucial for its distinct pharmacological profile. smolecule.com

Comparative Analysis of this compound with Andrographolide and Other Monomeric Analogs

When comparing this compound to its well-known monomeric precursor, Andrographolide, significant differences in biological activity emerge, underscoring the importance of the dimeric structure. The most striking difference lies in their effects on TRPV4 channels; while this compound is a potent activator, Andrographolide is unable to either activate or block these channels. researchgate.net This clear distinction demonstrates that the dimerization is not just an amplification of Andrographolide's properties but confers a novel mechanism of action.

In computational docking studies, this compound has shown different binding affinities compared to Andrographolide. For instance, in a study targeting the Zika virus (ZIKV) NS2B-NS3 protease, this compound exhibited a stronger binding affinity (-11.7 kcal/mol) than Andrographolide (-10.2 kcal/mol). nih.gov This suggests that the larger, more complex structure of the dimer allows for more favorable interactions within the binding site of the viral protease. nih.gov

While Andrographolide itself possesses a broad range of activities, including anti-inflammatory and cytotoxic effects, its derivatives often show varied potency. phcogrev.comnih.gov For example, derivatives like neoandrographolide (B1678159) and 14-deoxy-11,12-didehydroandrographolide (B31429) are recognized as potent anti-inflammatory agents with potentially less cytotoxicity than the parent compound. phcogrev.com The cytotoxic effects of Andrographolide are often attributed to the induction of apoptosis and cell cycle arrest through various pathways, including the inhibition of NF-κB. phcogrev.comnih.gov this compound's cytotoxicity may also involve apoptosis induction, possibly through the activation of TRPV4 channels, which can trigger downstream signaling pathways. phcogrev.com

Rationalizing Structural Modifications for Targeted Pharmacological Effects

Understanding the SAR of this compound and its monomeric precursors allows for the rational design of new derivatives with targeted and potentially enhanced pharmacological effects. kemdikbud.go.idresearchgate.net Research has shown that even subtle changes in the structure of these diterpenoids can lead to significant shifts in their biological activity profile.

A fascinating study on five unusual ent-labdane diterpenoid dimers, including this compound and its stereoisomers, revealed that the specific configurations at the C-12 and C-15' positions are critical for their activity. acs.org These isomers selectively activated different TRPV channels (TRPV1-4). acs.org For instance, the isomer with a 12R/15’S configuration was the most effective activator of TRPV1 and offered the best protection for cardiomyocytes against hypoxia-reoxygenation injury. acs.org This demonstrates that targeted pharmacological effects can be achieved by precisely controlling the stereochemistry of the dimer, opening avenues for developing isoform-selective TRPV channel modulators.

Lessons from the SAR of Andrographolide itself also provide a blueprint for potential modifications to the dimer. Studies have identified that an intact γ-butyrolactone ring, the double bonds at C-12/C-13 and C-8/C-17, and the hydroxyl group at C-14 are important for the cytotoxic activity of Andrographolide. kemdikbud.go.id Modifications at these sites, often through esterification or the introduction of other functional groups at the C-3 and C-19 hydroxyls, have been shown to improve cytotoxic activity against various cancer cell lines. mdpi.comnih.gov For example, increasing the lipophilicity through such modifications has been suggested to improve pharmacokinetic properties, leading to enhanced anti-inflammatory and analgesic activity. mdpi.com These principles of structural modification can be extrapolated to this compound, suggesting that targeted chemical synthesis could produce novel dimers with optimized potency and selectivity for specific therapeutic targets.

Preclinical Pharmacokinetics and Biotransformation of Bisandrographolide a

Absorption and Distribution Profiles in Animal Models

Direct in vivo studies detailing the absorption and distribution profiles of Bisandrographolide (B10772405) A in animal models are scarce. However, computational models provide some predictive insights. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses have been conducted for bisandrographolides, including Bisandrographolide A. One such study indicated that bisandrographolide, in general, exhibits "excellent pharmacokinetic properties" researchgate.net.

For a related compound, Bisandrographolide B, in silico predictive models (pKCSM) suggest favorable absorption characteristics. These models predict absorption values greater than 80% and Caco-2 permeability values greater than 0.90, indicating that Bisandrographolide B is likely well-absorbed and possesses high intestinal mucosa permeability. ugm.ac.id While these predictions are for Bisandrographolide B, they may offer a preliminary indication for the broader bisandrographolide class, including this compound, given their structural similarities.

Table 1: In Silico Absorption Predictions for Bisandrographolide B

| Parameter | Value | Interpretation | Source |

| Absorption Value (A1) | >80% | Well-absorbed | ugm.ac.id |

| Caco-2 Permeability (A2) | >0.90 | High intestinal mucosa permeability | ugm.ac.id |

Metabolic Pathways and Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450)

Specific in vivo data on the metabolic pathways and enzyme systems, such as Cytochrome P450 (CYP450), involved in the biotransformation of this compound in animal models are not widely documented. Biotransformation, primarily occurring in the liver, involves enzymatic reactions (Phase I and Phase II) that modify chemical structures to facilitate excretion. herbmedpharmacol.comphcogrev.com

In silico predictions for Bisandrographolide B indicate its potential to inhibit several CYP isoforms. It was predicted to be an inhibitor of CYP1A2, CYP2C19, and CYP3A4. ugm.ac.id The CYP450 system is a superfamily of monooxygenases crucial for the oxidative metabolism of xenobiotics, including drugs. phcogrev.comresearchgate.net The inhibition of these enzymes by a compound can influence the metabolism of co-administered drugs. While these are in silico predictions for Bisandrographolide B, they highlight the potential for bisandrographolides to interact with key metabolic enzymes. Further in vivo studies are needed to confirm these interactions for this compound.

Table 2: In Silico Cytochrome P450 Inhibition Predictions for Bisandrographolide B

| CYP Isoform | Predicted Inhibition | Source |

| CYP1A2 | Inhibitor | ugm.ac.id |

| CYP2C19 | Inhibitor | ugm.ac.id |

| CYP2C9 | No Inhibition | ugm.ac.id |

| CYP2D6 | No Inhibition | ugm.ac.id |

| CYP3A4 | Inhibitor | ugm.ac.id |

Elimination and Excretion Characteristics in Preclinical Models

Direct experimental data on the elimination and excretion characteristics of this compound in preclinical models are limited. Elimination is the process by which a drug and its metabolites are removed from the body, primarily through urine or feces. myfoodresearch.com Mass balance and biliary excretion studies are typically conducted to determine the route and rate of elimination of a parent drug and its metabolites.

Bioavailability Considerations in Preclinical Settings

The bioavailability of a compound refers to the fraction of an administered dose that reaches the systemic circulation unchanged. For this compound, direct in vivo bioavailability data in preclinical settings are not extensively reported.

In silico analyses have suggested that bisandrographolide (general) possesses "excellent pharmacokinetic properties," which would typically include good bioavailability. researchgate.net Furthermore, the in silico predictions for Bisandrographolide B, indicating high absorption and intestinal permeability, suggest a potentially good oral bioavailability for this closely related compound. ugm.ac.id However, these are computational predictions, and the actual in vivo bioavailability of this compound would need to be experimentally determined in preclinical animal models.

Computational and in Silico Methodologies in Bisandrographolide a Research

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a widely used computational technique that predicts the preferred binding orientation and affinity of a small molecule within the active site of a target macromolecule openaccessjournals.com. This method has been instrumental in identifying putative molecular targets for Bisandrographolide (B10772405) A and analyzing the specific interactions governing its binding.

Molecular docking studies have identified several proteins as putative molecular targets for Bisandrographolide A, suggesting its potential across various therapeutic areas. For instance, this compound has shown strong binding affinity for the Dengue Virus (DENV) NS5 protein, with a reported binding affinity of -10.1 kcal/mol mdpi.comresearchgate.net. Similarly, it demonstrated a robust interaction with Diphtheria Toxin (1-DTP) from Corynebacterium diphtheriae, exhibiting a binding energy of -10.4 kcal/mol nih.govmdpi.comdntb.gov.ua.

In antiviral research, this compound has been identified as a potential inhibitor of the Zika Virus (ZIKV) NS2B-NS3 protease, a key enzyme involved in viral replication, displaying a high binding affinity of -11.7 kcal/mol nih.gov. Another study indicated that this compound is a promising candidate against SARS-CoV-2, showing strong binding affinity to targets such as the receptor-binding domain of the spike protein, main protease, and nucleocapsid protein N-terminal RNA binding domain japsonline.com. Furthermore, this compound has been investigated for its inhibitory potential against Marburg virus proteins, showing a binding energy of -8.6 kcal/mol for VP35 and less than -8.5 kcal/mol for VP40 jabonline.in. It has also been found to bind favorably and selectively to the Porcine Epidemic Diarrhea Virus (PEDV) 3CLPro openveterinaryjournal.com.

Beyond antiviral applications, this compound has been docked against Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, indicating its potential in anti-inflammatory pathways researchgate.net. In antibacterial contexts, related analogs like Bis-Andrographolide have shown high affinity binding with E. coli Topoisomerase-IV, with docking scores ranging from -9.1 to -9.9 kcal/mol ijmps.org.

The table below summarizes some of the identified molecular targets and their corresponding binding affinities with this compound:

| Target Protein | Organism / Disease | Binding Affinity (kcal/mol) | Reference(s) |

| NS5 Protein | Dengue Virus | -10.1 | mdpi.comresearchgate.net |

| Diphtheria Toxin (1-DTP) | Corynebacterium diphtheriae | -10.4 | nih.govmdpi.comdntb.gov.ua |

| ZIKV NS2B-NS3 Protease | Zika Virus | -11.7 | nih.gov |

| VP35 Protein | Marburg Virus | -8.6 | jabonline.in |

| VP40 Protein | Marburg Virus | < -8.5 | jabonline.in |

| 3CLPro | PEDV | Favorable binding | openveterinaryjournal.com |

| Spike Protein RBD, Main Protease, Nucleocapsid Protein N-terminal RNA binding domain | SARS-CoV-2 | Strong binding | japsonline.com |

| TNF-α | Human (Inflammation) | Docked in active pocket | researchgate.net |

| Topoisomerase-IV | E. coli | -9.1 to -9.9 (analogs) | ijmps.org |

Detailed analysis of binding modes reveals the specific amino acid residues involved in the interactions between this compound and its target proteins. For instance, when interacting with the DENV NS5 protein, this compound forms three hydrogen bonds with residues Asn609, Asp663, and Val603, alongside eight hydrophobic bonds mdpi.com.

In its interaction with Diphtheria Toxin (1-DTP), this compound establishes hydrogen bonds with polar residues such as Gln, Thr, and Asn. Hydrophobic interactions are observed with residues like Tyr, Ile, Pro, Thr, and Tyr, while electrostatic interactions involve His, His, and Lys nih.gov. For E. coli Topoisomerase-IV, Bis-Andrographolide and its analogs were found to bind with amino acid residues including LEU A:272, LEU A:271, and GLY A:272 ijmps.org. Furthermore, studies on ZIKV NS2B-NS3 protease indicated that this compound forms good hydrogen bonds within the binding site nih.gov.

The table below details specific residue interactions of this compound with its targets:

| Target Protein | Interaction Type | Key Residues Involved | Reference(s) |

| DENV NS5 Protein | Hydrogen bonds | Asn609, Asp663, Val603 | mdpi.com |

| Hydrophobic bonds | (Eight hydrophobic bonds) | mdpi.com | |

| Diphtheria Toxin (1-DTP) | Hydrogen bonds | Gln, Thr, Asn | nih.gov |

| Hydrophobic interactions | Tyr, Ile, Pro, Thr, Tyr | nih.gov | |

| Electrostatic interactions | His, His, Lys | nih.gov | |

| E. coli Topoisomerase-IV | Binding | LEU A:272, LEU A:271, GLY A:272 | ijmps.org |

| ZIKV NS2B-NS3 Protease | Hydrogen bonds | (Exhibited good hydrogen bonds) | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior and stability of protein-ligand complexes over time. These simulations complement molecular docking by accounting for the flexibility of both the ligand and the protein, providing a more realistic representation of their interactions mdpi.comresearchgate.net.

MD simulation results have confirmed the stable formation of protein-ligand complexes for this compound with various target proteins, including the NS5 protein of Dengue virus mdpi.comresearchgate.net. For Diphtheria Toxin (1-DTP), MD studies validated the stable and strong interaction of Bisandrographolide, correlating with its lower Root Mean Square Deviation (RMSD) value, indicating a stable and compact folding of the ligand with the protein mdpi.comdntb.gov.ua.

Furthermore, MD simulations have been used to evaluate critical parameters such as RMSD, Root Mean Square Fluctuation (RMSF), Solvent-Accessible Surface Area (SASA), Radius of Gyration (Rg), and hydrogen bond count, which collectively assess the conformational stability and interaction dynamics of this compound complexes mdpi.comresearchgate.net. In the context of HIV-1 gp41, MD simulations of Bis-andrographolide ether (a related compound) revealed molecular shifts and conformational modifications in the active site, and RMSD, RMSF, DSSP, and Principal Component Analysis (PCA) indicated the impact of binding mode on protein flexibility nwpii.com. For the ZIKV NS2B-NS3 protease, MD simulations further validated this compound as a potential hit compound due to its good binding and hydrogen bond formation nih.gov. Additionally, MD simulations have been employed to assess the stability of Bisandrographolide complexes under physiological conditions, such as with PEDV 3CLPro openveterinaryjournal.com.

Predictive Modeling of Pharmacological Profiles

Predictive modeling, often involving ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, is an integral part of in silico research to assess the pharmacological profiles and drug-likeness of compounds like this compound. This early estimation helps in eliminating undesirable properties and optimizing molecules for active drug-like characteristics mdpi.com.

For this compound, ADMET and bioactivity predictions have confirmed its pharmacological safety when interacting with the Dengue NS5 protein mdpi.comresearchgate.net. In studies targeting Diphtheria Toxin (1-DTP), pharmacokinetic properties, including ADMET and Lipinski's rule of five, were investigated. Notably, Bisandrographolide was found to be the only molecule among tested compounds that was negative for AMES toxicity, suggesting a favorable safety profile in this regard mdpi.comdntb.gov.ua. Similarly, ADME prediction for Bis-andrographolide ether (a related compound) confirmed its drug-likeness properties in the context of HIV-1 gp41 inhibition nwpii.com. For Zika virus, this compound also showed lower AMES toxicity based on in silico analysis nih.gov. A modified ADMET analysis, considering specific physiological conditions (e.g., enteric localization for swine hosts), has also been applied to Bisandrographolide when studying its interaction with PEDV 3CLPro, where it demonstrated excellent pharmacokinetic properties openveterinaryjournal.com.

Virtual Screening for Analog Discovery and Lead Optimization

Virtual screening (VS) is a computational strategy used to rapidly identify potential drug candidates from large compound libraries that are likely to bind to a specific target protein nih.gov. This method is crucial for analog discovery and lead optimization, allowing researchers to explore vast chemical spaces efficiently.

This compound and related compounds from Andrographis paniculata have been part of virtual screening efforts to identify potential inhibitors against various viral and bacterial targets. For instance, a phytochemical library derived from medicinal plants was virtually screened to identify potential inhibitors of DENV, leading to the identification of this compound as a strong binder to NS5 protein mdpi.com. Similarly, virtual screening was employed to identify phyto-derived drugs from Andrographis paniculata for the treatment of diphtheria, where Bisandrographolide emerged as a top candidate researchgate.netmdpi.com.

In the context of HIV-1, virtual screening of compounds from Andrographis paniculata helped identify Bis-andrographolide ether as a molecule with better binding affinity towards the NHR of HIV-1 gp41 fusion inhibition nwpii.com. Furthermore, virtual screening has been used to identify potent antiviral compounds from Andrographis paniculata against the Zika virus, with this compound being a key finding nih.gov. The utility of virtual screening extends to enhancing efficiency in lead optimization, often by integrating with deep learning-based strategies to discover novel compounds and improve hit enrichment rates nih.govbiorxiv.org. This approach helps in selecting promising lead compounds for further experimental validation and optimization, often incorporating ADME filters to refine the selection process doaj.org.

Synergistic and Combinatorial Strategies in Bisandrographolide a Research

Combined Effects with Other Natural Compounds and Phytoconstituents

The concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a cornerstone of phytotherapy. For Andrographis paniculata, some research has indicated that its ethanolic extract demonstrates greater immunostimulant activity than purified andrographolide (B1667393) alone, suggesting that other constituents within the extract, such as Bisandrographolide (B10772405) A, may contribute to a synergistic effect. mdpi.com

While direct experimental studies on Bisandrographolide A in combination with other specific natural compounds are limited, the principle is supported by research on related molecules from the same plant. For instance, studies on skin health have explored the synergistic potential of andrographolide combined with collagen XVII, where the combination more effectively counteracted UVB-induced damage in epidermal stem cells than either compound alone. mdpi.com This highlights a promising research direction for similar investigations involving this compound.

In silico studies have also begun to explore the interactions between various phytochemicals in A. paniculata. Docking studies have analyzed the potential for synergistic activity between compounds like 14-Deoxyandrographolide, Andrographic acid, and andrographolide as inhibitors of inflammatory enzymes, providing a model for how this compound could function synergistically with other phytoconstituents. tjnpr.org

Table 1: Research on Synergistic Potential of Andrographis paniculata Constituents This table summarizes findings that suggest a potential synergistic role for compounds like this compound.

| Interacting Components | Target/Model | Observed or Predicted Outcome | Reference |

| Ethanolic Extract of A. paniculata (containing Andrographolide, this compound, etc.) | Immune Response | The extract showed higher stimulant activity than purified andrographolide, suggesting synergy among constituents. | mdpi.com |

| Andrographolide + Collagen XVII | UVB-Damaged Epidermal Stem Cells | The combination demonstrated significant synergy in enhancing cell viability and maintaining stemness markers. | mdpi.com |

| 14-Deoxyandrographolide + Andrographic acid + Andrographolide | Cyclooxygenase-2 (in silico) | Docking results predicted potential synergistic activity as anti-inflammatory agents. | tjnpr.org |

Investigating Synergism with Synthetic Pharmacological Agents (e.g., Anticancer Agents)

The strategy of combining natural compounds with synthetic drugs, particularly in cancer chemotherapy, aims to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. nih.gov While this area is well-documented for andrographolide, direct research into the synergistic effects of This compound with synthetic agents is currently limited, representing a significant area for future investigation.

The extensive research on andrographolide provides a strong rationale for exploring this compound in similar contexts. Studies have shown that andrographolide acts synergistically with conventional anticancer drugs such as 5-fluorouracil (B62378) (5-FU), cisplatin, and paclitaxel (B517696). nih.govnih.gov For example, the combination of andrographolide and paclitaxel demonstrated a significant synergistic anticancer effect on non-small-cell lung cancer cells. nih.gov Similarly, andrographolide has been found to increase the apoptosis rate in multidrug-resistant cancer cells when combined with agents like adriamycin. nih.gov Another study showed that combining andrographolide with d-penicillamine offered enhanced therapeutic benefits in treating copper toxicosis in rats by increasing the biliary excretion of copper and reducing cholestatic injury. researchgate.net

Given that this compound possesses its own distinct biological activities, such as the potent activation of TRPV4 channels, its combination with synthetic agents could yield novel therapeutic outcomes. Future studies are needed to determine if this compound can enhance the efficacy of chemotherapy drugs or other pharmacological agents, potentially through different mechanisms than those observed for andrographolide.

Table 2: Examples of Synergism with the Related Compound Andrographolide and Synthetic Agents This table illustrates the established synergistic effects of andrographolide, providing a framework for potential future research on this compound.

| Andrographolide Combined With | Target/Model | Key Synergistic Finding | Reference |

| 5-Fluorouracil (5-FU) | Human Carcinoma HCC Cells | Synergistic induction of apoptosis. | nih.gov |

| Cisplatin, Adriamycin | Multidrug Resistant Cancer Cells | Increased rate of apoptosis. | nih.gov |

| Paclitaxel | A549 NSCLC Cells | Significant synergistic anticancer effect through the accumulation of reactive oxygen species. | nih.gov |

| d-Penicillamine | Copper-Induced Liver Fibrosis in Rats | Enhanced hepatoprotective effect and early removal of copper. | researchgate.net |

Future Research Avenues and Methodological Challenges in Bisandrographolide a Studies

Deepening Mechanistic Elucidation of Cellular Pathways and Targets

Initial research has identified Bisandrographolide (B10772405) A as an activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, with an EC50 value in the range of 790-950 nM. medchemexpress.com This activation is believed to contribute to its anti-inflammatory and vasodilatory effects. smolecule.com Further studies have also shown that Bisandrographolide A can bind to the tetraspanin CD81 and inhibit its function, which may be linked to its anti-metastatic properties in esophageal cancer. nih.govresearchgate.net Computational docking studies have also suggested its potential to interact with targets like the ZIKV NS2B-NS3 protease and TNF-α. researchgate.net

However, a comprehensive understanding of its mechanism of action is still lacking. smolecule.com Future research should aim to:

Identify and validate additional molecular targets: Beyond TRPV4 and CD81, it is crucial to uncover other proteins and pathways that this compound directly interacts with.

Delineate downstream signaling cascades: A detailed map of the signaling pathways modulated by this compound is needed. This includes its effects on inflammatory pathways involving cytokines like TNF-α and interleukins, as well as its influence on cell growth and apoptosis. phcogrev.com

Investigate pathway interactions: Understanding how the activation of TRPV4 channels and inhibition of CD81 by this compound crosstalk with other cellular signaling networks is essential for a holistic view of its pharmacological effects. smolecule.com

Optimization of Preclinical Pharmacokinetic Characteristics to Enhance Efficacy